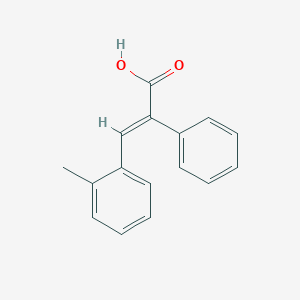
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as DMAC or 9,10-dimethyl-1,2,3,4,6,7,8,9-octahydroacridine-4,6-dione, is a synthetic compound that has been studied for its potential applications in scientific research. DMAC is a bicyclic compound that contains an acridine ring system and two dimethoxyphenyl groups. It has a molecular formula of C22H27NO4 and a molecular weight of 369.46 g/mol.
Wirkmechanismus
The exact mechanism of action of 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood, but it is thought to involve multiple pathways. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. This may help to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to improve cognitive function and memory retention. It has also been shown to reduce oxidative stress and inflammation in the brain. In vitro studies have shown that 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is its potential as a neuroprotective agent. It may be useful in studying the mechanisms of neurodegenerative diseases and developing new treatments. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results from experiments. Additionally, 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the safety and efficacy of 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in humans. Another area of interest is its potential as an anticancer agent. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have activity against certain types of cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione may have applications in other areas of research, such as antimicrobial agents or as a tool for studying the mechanisms of oxidative stress and inflammation.
Synthesemethoden
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with cyclopentanone in the presence of a base, followed by reduction with sodium borohydride to yield the corresponding alcohol. The alcohol can then be oxidized using a variety of reagents to form the acridinedione ring system. The final product can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its potential as a neuroprotective agent. 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage caused by oxidative stress and inflammation. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
Molekularformel |
C25H31NO4 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-15-21(17(27)12-24)20(14-8-7-9-19(29-5)23(14)30-6)22-16(26-15)11-25(3,4)13-18(22)28/h7-9,20,26H,10-13H2,1-6H3 |
InChI-Schlüssel |
IGTPQQDVSVLYCX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
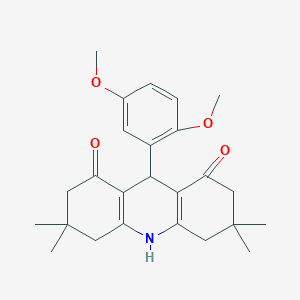
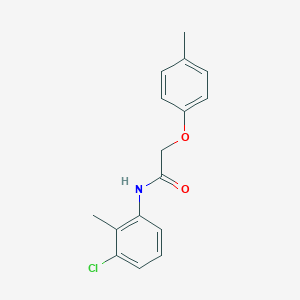


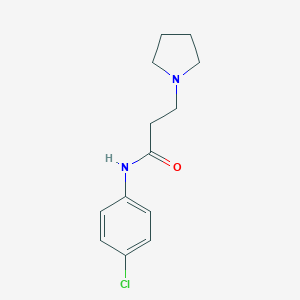
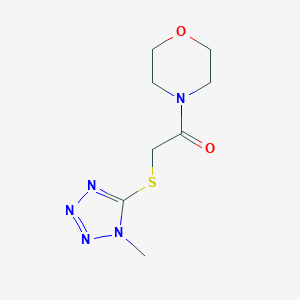
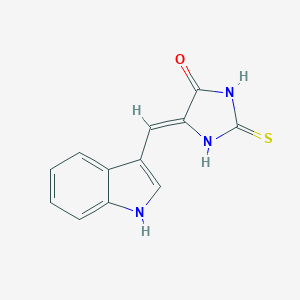



![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)
